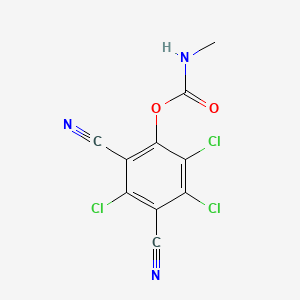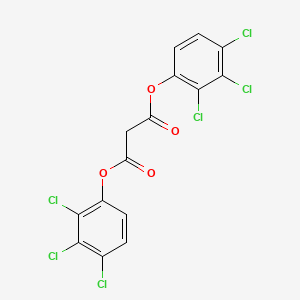
Bis(2,3,4-trichlorophenyl) propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3,4-trichlorophenyl) propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, where two 2,3,4-trichlorophenyl groups are attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3,4-trichlorophenyl) propanedioate typically involves the reaction of 2,3,4-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dry toluene, under ice-cold conditions to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3,4-trichlorophenyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trichlorophenyl groups to less chlorinated phenyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Bis(2,3,4-trichlorophenyl) propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(2,3,4-trichlorophenyl) propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
Uniqueness
Bis(2,3,4-trichlorophenyl) propanedioate is unique due to the specific positioning of the chlorine atoms on the phenyl rings This structural difference can lead to distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
66196-93-8 |
|---|---|
Formule moléculaire |
C15H6Cl6O4 |
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
bis(2,3,4-trichlorophenyl) propanedioate |
InChI |
InChI=1S/C15H6Cl6O4/c16-6-1-3-8(14(20)12(6)18)24-10(22)5-11(23)25-9-4-2-7(17)13(19)15(9)21/h1-4H,5H2 |
Clé InChI |
AEYMFWDBCHRYBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(=O)CC(=O)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
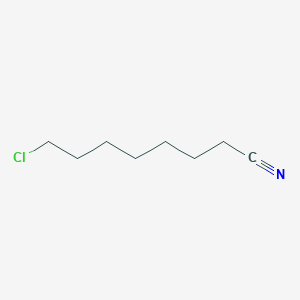

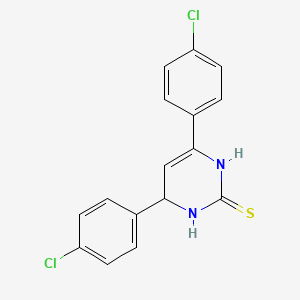
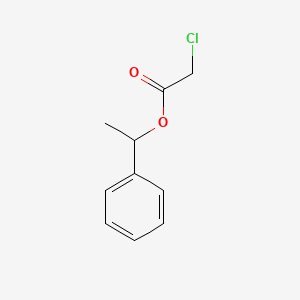


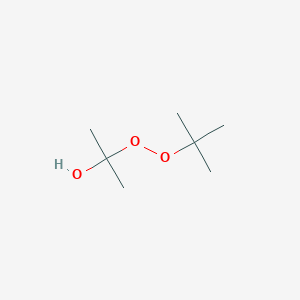

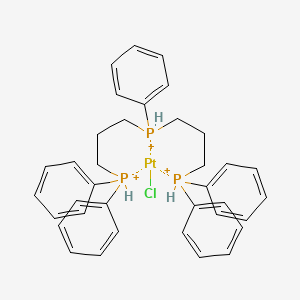
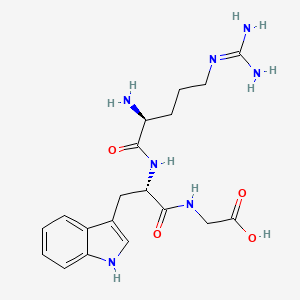
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
